N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-fluoro-N-[(furan-2-yl)methyl]benzene-1-sulfonamide
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Overview
Description
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-fluoro-N-[(furan-2-yl)methyl]benzene-1-sulfonamide: is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-fluoro-N-[(furan-2-yl)methyl]benzene-1-sulfonamide typically involves multiple steps, including the formation of the carbazole moiety, the introduction of the hydroxypropyl group, and the attachment of the fluorinated benzene and furan rings. Common reagents used in these reactions include carbazole, epichlorohydrin, fluorobenzene, and furan-2-carbaldehyde. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the compound’s identity and purity .
Chemical Reactions Analysis
Types of Reactions
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-fluoro-N-[(furan-2-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the fluorine atom or reduce the carbazole moiety.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups, such as amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield a ketone or carboxylic acid, while substitution of the fluorine atom can result in various substituted benzene derivatives .
Scientific Research Applications
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-fluoro-N-[(furan-2-yl)methyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to the carbazole moiety.
Medicine: Explored for its potential as a therapeutic agent, particularly in cancer research.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism by which N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-fluoro-N-[(furan-2-yl)methyl]benzene-1-sulfonamide exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound can interact with various proteins and enzymes, potentially inhibiting their activity.
Pathways Involved: It may modulate signaling pathways related to cell growth and apoptosis, making it a candidate for cancer therapy
Comparison with Similar Compounds
Similar Compounds
- N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide
- N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-chlorophenyl)methanesulfonamide
- 1,3-di(9H-carbazol-9-yl)benzene
Uniqueness
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-fluoro-N-[(furan-2-yl)methyl]benzene-1-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and physical properties. The presence of the fluorine atom and the furan ring enhances its potential for various applications, particularly in organic electronics and medicinal chemistry .
Properties
IUPAC Name |
N-(3-carbazol-9-yl-2-hydroxypropyl)-4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O4S/c27-19-11-13-22(14-12-19)34(31,32)28(18-21-6-5-15-33-21)16-20(30)17-29-25-9-3-1-7-23(25)24-8-2-4-10-26(24)29/h1-15,20,30H,16-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTWHIMQMRGUTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CN(CC4=CC=CO4)S(=O)(=O)C5=CC=C(C=C5)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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